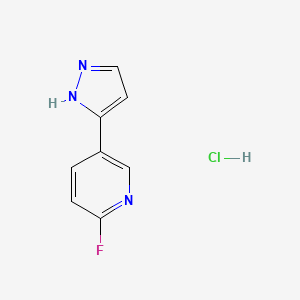

2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride

Descripción

2-Fluoro-5-(1H-pyrazol-3-yl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 2 and a 1H-pyrazol-3-yl group at position 5, forming a hydrochloride salt. The pyrazole moiety contributes aromaticity and hydrogen-bonding capabilities, making the compound relevant in pharmaceutical and coordination chemistry contexts. The hydrochloride salt improves aqueous solubility, a common strategy in drug development .

Propiedades

IUPAC Name |

2-fluoro-5-(1H-pyrazol-5-yl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3.ClH/c9-8-2-1-6(5-10-8)7-3-4-11-12-7;/h1-5H,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUAUMFUAZFLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=NN2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

Substitution Reaction: The pyrazole ring is then introduced to the pyridine ring through a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and selectivity.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.

Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Asciminib Hydrochloride

Structure : N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide hydrochloride .

Key Differences :

- Substituents : Asciminib has a 5-(1H-pyrazol-3-yl)pyridine core but includes additional groups: a chlorodifluoromethoxyphenyl at position 3 and a hydroxypyrrolidinyl group at position 4.

- Application : Asciminib is a kinase inhibitor used in leukemia treatment, leveraging its pyrazole-pyridine scaffold for target binding .

| Property | 2-Fluoro-5-(1H-pyrazol-3-yl)Pyridine HCl | Asciminib HCl |

|---|---|---|

| Molecular Formula | C8H7ClFN3 (free base) | C20H18ClF2N5O3·HCl |

| Substituents | F (position 2), pyrazole (position 5) | Complex substituents at positions 3, 5, 6 |

| Application | Intermediate/pharmaceutical research | FDA-approved kinase inhibitor |

Aqua(4-Nitrophthalato-κO1)Bis[2-(1H-Pyrazol-3-yl-κN2)Pyridine-κN]Manganese(II)

Structure : A manganese complex with 2-(1H-pyrazol-3-yl)pyridine ligands .

Key Differences :

- Substitution Pattern : Pyrazole is at position 2 of pyridine (vs. position 5 in the target compound).

- Coordination Geometry : The ligand forms an octahedral MnN4O2 environment. The 2-pyrazolyl substitution creates an 81.9° dihedral angle, influencing ligand planarity and metal-binding efficiency.

- Application : Used in coordination chemistry; the target compound’s 5-pyrazolyl substitution may offer distinct π-π stacking interactions (3.61 Å spacing observed in the Mn complex) .

3-(Chloromethyl)-2-(1-(2,2,2-Trifluoropropyl)-1H-Pyrazol-5-yl)Pyridine Hydrochloride

Structure : Pyridine substituted at position 2 with a trifluoropropyl-pyrazole group and a chloromethyl group at position 3 .

Key Differences :

- Substituents : Bulkier trifluoropropyl and chloromethyl groups increase steric hindrance and lipophilicity compared to the target compound’s fluorine and pyrazole.

- Reactivity : The chloromethyl group enables further functionalization, whereas the target compound’s fluorine may prioritize electronic modulation over derivatization .

2-Chloro-5-(1,2,3,6-Tetrahydropyridin-4-yl)Pyridine Hydrochloride

Structure : Pyridine with chlorine at position 2 and a tetrahydropyridine ring at position 5 .

Key Differences :

- Flexibility : The tetrahydropyridine introduces conformational flexibility vs. the rigid pyrazole in the target compound.

- Electronic Effects : Chlorine (stronger electron-withdrawing) vs. fluorine may alter ring electron density and binding interactions .

Actividad Biológica

Overview of 2-Fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride

2-Fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a pyrazole moiety and a fluorine atom, which may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride exhibit significant antimicrobial properties. The presence of the pyrazole ring is often associated with enhanced activity against various bacterial strains. In particular, studies have shown that derivatives of pyrazole can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of pyridine and pyrazole derivatives. For instance, compounds with similar structural frameworks have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

Enzyme inhibition is another area where 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride may exhibit activity. Compounds containing both pyridine and pyrazole rings have been reported to act as inhibitors for various enzymes, including kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.

Data Table: Biological Activity Summary

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Enzyme Inhibition | Inhibits kinases/phosphodiesterases |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride was tested against Staphylococcus aureus and Escherichia coli. Results indicated substantial inhibition zones, suggesting promising antibacterial activity.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds, revealing that treatment with 2-fluoro-5-(1H-pyrazol-3-yl)pyridinehydrochloride led to a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.